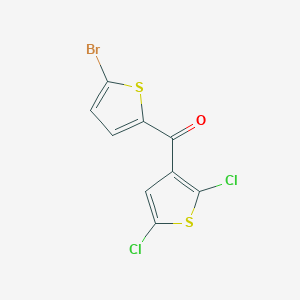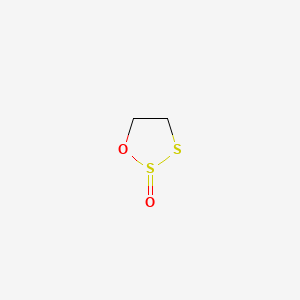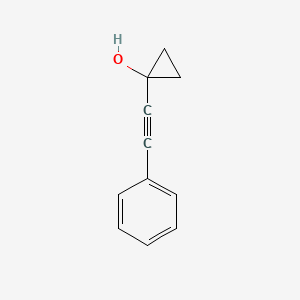
1-(Phenylethynyl)cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylethynyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a phenylethynyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyclopropanone in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
These may include the use of organometallic reagents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenylethylcyclopropane.
Substitution: Various substituted cyclopropanols
Wissenschaftliche Forschungsanwendungen
1-(Phenylethynyl)cyclopropanol has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Phenylethynyl)cyclopropanol involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopropanol moiety can undergo ring-opening reactions under specific conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropane ring.
Cyclopropanone: A highly reactive compound with a carbonyl group in the cyclopropane ring.
Phenylcyclopropane: Lacks the hydroxyl group but contains a phenyl group attached to the cyclopropane ring.
Uniqueness
1-(Phenylethynyl)cyclopropanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group on the cyclopropane ring.
Eigenschaften
CAS-Nummer |
57951-63-0 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-(2-phenylethynyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,8-9H2 |
InChI-Schlüssel |
AHBCFDIWEGOLMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


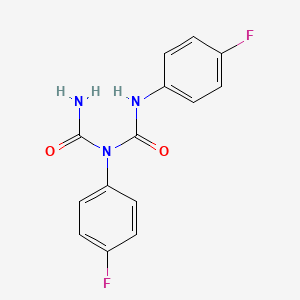
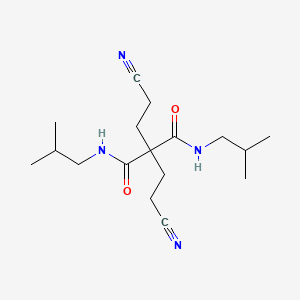
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)

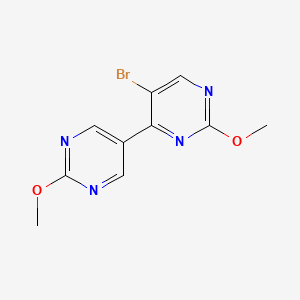
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
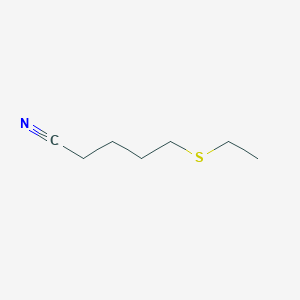
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
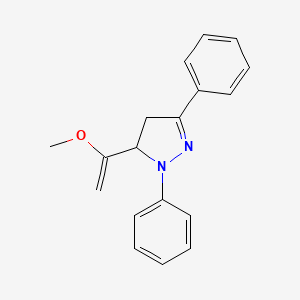
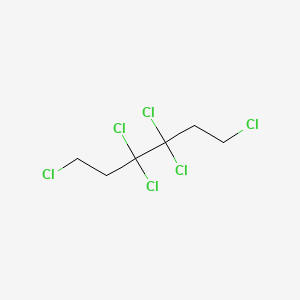
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
